molecular formula C9H6ClF3N4O B3015428 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 883032-94-8

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B3015428
CAS No.: 883032-94-8
M. Wt: 278.62
InChI Key: JKCCTTSRDAUJTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 22 8-chloro-6-(trifluoromethyl)imidazo pyridine oxadiazole thioether derivatives were designed and synthesized . The structures of all target compounds were confirmed by 1H NMR, 13C NMR and high-resolution mass spectra (HRMS) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” has a molecular weight of 264.59 , and “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” has a molecular weight of 220.58 . Both compounds are solid at room temperature .

Scientific Research Applications

Potential as a GLP-1 Receptor Agonist

A study identified a novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives. This compound was selected as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. It demonstrated effects in increasing GLP-1 secretion and glucose responsiveness in both in vitro and pharmacological analyses, suggesting its potential as an anti-diabetic treatment agent (Y. Gong, H. Cheon, Taeho Lee, N. Kang, 2011).

Synthesis and Antifungal Activities

Another research synthesized new derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide and evaluated them for antifungal activity against various strains, including Microsporum gypseum and Candida albicans. The compounds showed moderate antifungal activity, with some derivatives exhibiting high activity against specific strains (Füsun Göktaş, N. Cesur, D. Şatana, M. Uzun, 2014).

Antimicrobial and Anticancer Activity

Novel derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide were prepared and screened for antimicrobial and anticancer activity. This research highlights the potential of these compounds in therapeutic applications (V. Banda, S. Gautham, S. Pillalamarri, K. Chavva, N. Banda, 2016).

Fluorescent Probe for Mercury Ion

Prospective Therapeutic Agents

Imidazo[1,2-a]pyridine compounds have been identified as potential therapeutic agents due to their wide range of applications in medicinal chemistry. These include anticancer, antimicrobial, and antiviral activities. The scaffold of imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold, prompting further research and development of novel therapeutic agents (A. Deep, R. Bhatia, R. Kaur, Sanjiv Kumar, U. Jain, Harinder Singh, S. Batra, D. Kaushik, P. Deb, 2016).

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” and “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” are labeled with the GHS07 pictogram, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4O/c10-5-1-4(9(11,12)13)2-17-3-6(8(18)16-14)15-7(5)17/h1-3H,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCCTTSRDAUJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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